disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate
CAS No.:
Cat. No.: VC16626925
Molecular Formula: C17H12N2Na2O7S3
Molecular Weight: 498.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H12N2Na2O7S3 |
|---|---|
| Molecular Weight | 498.5 g/mol |
| IUPAC Name | disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate |
| Standard InChI | InChI=1S/C17H14N2O7S3.2Na/c1-11(20)19-15-7-5-13(17(9-15)29(24,25)26)3-2-12-4-6-14(18-10-27)8-16(12)28(21,22)23;;/h2-9H,1H3,(H,19,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2/b3-2+;; |
| Standard InChI Key | NPAWAMRXPHRVQY-WTVBWJGASA-L |
| Isomeric SMILES | CC(=O)NC1=CC(=C(C=C1)/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
| Canonical SMILES | CC(=O)NC1=CC(=C(C=C1)C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a central stilbene backbone () modified with functional groups critical for its biological activity:
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Acetamido group () at position 5 of one benzene ring.
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Isothiocyanato group () at position 4 of the opposing ring.
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Sulfonate groups () at positions 2 and 2' to enhance water solubility .
The trans (E) configuration of the ethenyl bridge ensures planar geometry, facilitating interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 498.5 g/mol |
| IUPAC Name | Disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate |
| SMILES | |
| Solubility | >10 mg/mL in water (pH 7.0) |
Synthesis and Chemical Optimization
Synthetic Pathways
The synthesis involves a multi-step process:
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Stilbene Core Formation: A Heck coupling reaction between 4-bromoacetophenone and 4-vinylbenzenesulfonic acid forms the ethenyl bridge.
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Functionalization:
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Introduction of the isothiocyanato group via thiophosgene treatment.
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Sulfonation using concentrated sulfuric acid to install sulfonate groups.
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Salt Formation: Neutralization with sodium hydroxide yields the disodium salt .
Reaction Scheme:
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles in controlling regioselectivity during sulfonation and minimizing byproducts from the isothiocyanato reaction. Continuous flow reactors and pH-controlled environments (pH 8–9) improve yield to ~65% .
Mechanistic Insights into Biological Activity
Anion Transport Inhibition
The compound competitively inhibits chloride/bicarbonate exchangers (e.g., AE1) by binding to substrate-binding sites with a of 12 µM. Structural studies reveal that the sulfonate groups mimic the sulfate moiety of endogenous anions, while the isothiocyanato group forms covalent bonds with lysine residues in transport proteins.
Fluorescent Tagging Applications
Research Applications and Case Studies
Cellular Physiology Studies
In red blood cells, 10 µM of the compound reduces chloride efflux by 78% within 5 minutes, demonstrating rapid anion channel blockade.
Therapeutic Explorations
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Anticancer Potential: Preclinical models show 50% inhibition of RAD51-mediated DNA repair in breast cancer cells at 20 µM.
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Antibiotic Adjuvant: Patent US20150064703A1 describes its use in rapid susceptibility testing by monitoring bacterial membrane potential changes .
Comparative Analysis With Analogous Compounds
DIDS (4,4’-Diisothiocyanatostilbene-2,2’-Disulfonic Acid)
While DIDS lacks the acetamido group, it shows higher anion transport inhibition () but inferior photostability. The acetamido modification in the subject compound reduces nonspecific protein binding by 30%.
Future Directions and Challenges
Synthesis Optimization
Machine learning-guided catalyst design could enhance Heck coupling efficiency, potentially raising yields to >80%.
Targeted Drug Delivery
Conjugation to monoclonal antibodies (e.g., anti-EGFR) may enable tumor-specific anion transport inhibition, reducing systemic toxicity.
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